4,4'-DI(Methylthio)benzoin
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Overview
Description
4,4’-DI(Methylthio)benzoin is an organic compound with the molecular formula C16H16O2S2 and a molecular weight of 304.43 g/mol It is characterized by the presence of two methylthio groups attached to the benzoin structure, which consists of a hydroxy ketone with two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-DI(Methylthio)benzoin typically involves the condensation of aromatic aldehydes in the presence of cyanide ions. One common method includes dissolving p-methyl benzaldehyde in absolute ethanol and refluxing the mixture with potassium cyanide (KCN) in water. The reaction mixture is then cooled, and the product is purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for 4,4’-DI(Methylthio)benzoin are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-DI(Methylthio)benzoin undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzoic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoin derivatives.
Scientific Research Applications
4,4’-DI(Methylthio)benzoin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-DI(Methylthio)benzoin involves its interaction with various molecular targets and pathways. The compound’s methylthio groups can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of bacterial growth or the modulation of enzymatic activity .
Comparison with Similar Compounds
- 4,4’-Dichlorobenzoin
- 4,4’-Dibromobenzoin
- 4-Methylbenzoin
Comparison: 4,4’-DI(Methylthio)benzoin is unique due to the presence of methylthio groups, which impart distinct chemical properties compared to other benzoin derivatives. These groups enhance the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
42445-18-1 |
---|---|
Molecular Formula |
C16H16O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 |
InChI Key |
XWGRBLIDRXJFON-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)SC)O |
Origin of Product |
United States |
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